molecular formula C22H12BrCl5N2O2 B2456611 7-bromo-4-(perchlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 391218-99-8

7-bromo-4-(perchlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No.: B2456611
CAS No.: 391218-99-8
M. Wt: 593.5
InChI Key: FJZCKOYZSNFOTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-4-(perchlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a useful research compound. Its molecular formula is C22H12BrCl5N2O2 and its molecular weight is 593.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-bromo-4-(2,3,4,5,6-pentachlorobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12BrCl5N2O2/c23-11-6-7-13-12(8-11)21(10-4-2-1-3-5-10)30(9-14(31)29-13)22(32)15-16(24)18(26)20(28)19(27)17(15)25/h1-8,21H,9H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZCKOYZSNFOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12BrCl5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Bromo-4-(perchlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a compound belonging to the benzodiazepine class, which is known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C18H15BrN2O3
  • Molecular Weight : 387.23 g/mol
  • CAS Number : 118885-14-6

Pharmacological Activities

Benzodiazepines are primarily recognized for their effects on the central nervous system (CNS), including anxiolytic, anticonvulsant, and sedative properties. The specific biological activities of this compound can be summarized as follows:

  • Anxiolytic Effects : Similar to other benzodiazepines, this compound likely exhibits anxiolytic properties by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.
  • Anticonvulsant Activity : The compound may also demonstrate anticonvulsant effects, which are characteristic of many benzodiazepines due to their ability to modulate neuronal excitability.
  • Sedative Properties : As a potential sedative, it could be used in managing sleep disorders or preoperative anxiety.

Structure-Activity Relationship (SAR)

Research into the SAR of benzodiazepines indicates that modifications to the benzene and diazepine rings can significantly affect biological activity. For instance:

  • Substituents at the 7-position (like bromine) can enhance binding affinity at GABA-A receptors.
  • The presence of electron-withdrawing groups (e.g., perchlorobenzoyl) can influence pharmacokinetics and potency.

Table 1: Summary of Structural Modifications and Their Effects

PositionSubstituentEffect on Activity
4PerchlorobenzoylIncreases lipophilicity and binding
5PhenylEnhances receptor affinity
7BromoModulates CNS activity

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds in the benzodiazepine class:

  • Study on Anxiolytic Activity : A comparative study demonstrated that derivatives with a bromine substituent at position 7 exhibited significantly higher anxiolytic effects compared to their unsubstituted analogs. This suggests that halogenation at this position is beneficial for enhancing pharmacological activity .
  • Anticonvulsant Evaluation : In vivo studies indicated that compounds with similar structural frameworks provided notable protection against seizures induced by various convulsants in animal models . These findings support the potential use of 7-bromo derivatives in treating seizure disorders.
  • Sedative Effects in Clinical Trials : Clinical evaluations have shown that benzodiazepines with modifications similar to those found in 7-bromo compounds provide effective sedation with manageable side effects compared to traditional sedatives .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects, particularly in the treatment of anxiety disorders, insomnia, and other neurological conditions. Its structural features allow it to interact with various biological targets, making it a valuable candidate for drug development.

GABA Receptor Modulation

Research indicates that 7-Bromo-4-(perchlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one acts as a modulator of the gamma-aminobutyric acid (GABA) neurotransmitter system:

  • Mechanism of Action : The compound enhances GABAergic activity by binding to GABA_A receptors, which leads to increased chloride ion influx and neuronal hyperpolarization. This results in anxiolytic and sedative effects.

Structure-Activity Relationship Studies

The compound is used in structure-activity relationship (SAR) studies to understand how modifications to its structure affect biological activity. This research is crucial for optimizing the efficacy and safety profiles of new benzodiazepine derivatives.

Case Study 1: Anxiolytic Properties

A study demonstrated that the compound exhibited significant anxiolytic effects in animal models at varying doses. Lower doses effectively reduced anxiety without causing sedation, while higher doses resulted in pronounced sedative effects. This dual action highlights its potential for treating anxiety disorders while minimizing sedation-related side effects.

Case Study 2: Binding Affinity Studies

Binding affinity studies using radiolabeled versions of the compound indicated strong interactions with GABA_A receptors. These findings suggest that structural modifications can enhance binding affinity and selectivity for specific receptor subtypes, paving the way for targeted therapies.

Q & A

[Basic] What are the critical steps and reaction conditions in synthesizing 7-bromo-4-(perchlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one?

The synthesis involves multi-step acylation and cyclization reactions. A common approach includes:

  • Bromination : Introducing the bromine substituent via electrophilic substitution using brominating agents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C).
  • Acylation : Reacting the benzodiazepine core with perchlorobenzoyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Cyclization : Palladium-catalyzed cyclization under inert atmospheres (e.g., argon) at elevated temperatures (80–100°C), followed by purification via column chromatography (e.g., PE:EA = 40:1) to achieve >85% yield .

[Advanced] How can conflicting spectral data for this compound be resolved during structural validation?

Contradictions in UV-Vis or NMR data may arise from solvent polarity or tautomeric equilibria. For example:

  • UV-Vis Analysis : Bands at 261 nm and 363 nm in DMSO suggest π→π* transitions and cationic species formation. Compare with computational simulations (TD-DFT) to validate assignments .
  • NMR Discrepancies : Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding effects. High-resolution mass spectrometry (HRMS) can confirm molecular ion peaks .

[Advanced] What experimental design principles apply when studying the compound’s stability under physiological conditions?

Design accelerated degradation studies:

  • pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via HPLC. Acidic conditions may hydrolyze the benzoyl group .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store lyophilized samples at –20°C to prevent dimerization .

[Advanced] How does the bromine substituent influence reactivity in cross-coupling reactions?

The bromine atom at position 7 acts as a leaving group in Suzuki-Miyaura couplings. Key considerations:

  • Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) with arylboronic acids in THF/water (3:1) at 80°C.
  • Steric Effects : The perchlorobenzoyl group may hinder reactivity; optimize equivalents of boronic acid (1.5–2.0 eq) and reaction time (12–24 hrs) .

[Basic] Which analytical techniques are essential for purity assessment?

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to detect impurities <0.5% .
  • Melting Point : Compare experimental values (e.g., 125–127°C) with literature data to identify polymorphic forms .

[Advanced] What strategies address low yields in large-scale synthesis?

  • Solvent Optimization : Replace dichloromethane with toluene to improve solubility of intermediates.
  • Catalyst Recycling : Immobilize palladium on silica gel to reduce metal leaching and costs .
  • Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions .

[Advanced] How can in silico methods predict the compound’s environmental fate?

Use quantitative structure-activity relationship (QSAR) models to estimate:

  • Biodegradation : Predict half-life in soil using EPI Suite™, considering the perchlorobenzoyl group’s persistence .
  • Ecotoxicity : Model bioaccumulation factors (BCF) via logP values (estimated at 3.8±0.2) to assess aquatic toxicity .

[Basic] What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential mutagenicity of brominated aromatics.
  • Waste Disposal : Neutralize reaction mixtures with 10% sodium bicarbonate before incineration .

[Advanced] How can structure-activity relationships (SAR) guide derivative design?

  • Core Modifications : Replace the phenyl group at position 5 with pyridyl to enhance water solubility.
  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., nitro) at position 4 to modulate GABA receptor binding affinity .

[Advanced] What mechanistic insights explain unexpected byproducts in cyclization reactions?

Byproducts often stem from:

  • Oxidative Coupling : Trace oxygen in reactions can form dimeric species. Use degassed solvents and reducing agents (e.g., ascorbic acid) .
  • Steric Hindrance : The perchlorobenzoyl group may redirect reactivity; confirm intermediates via LC-MS and adjust stoichiometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.